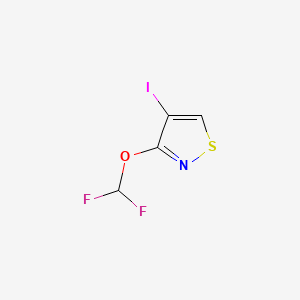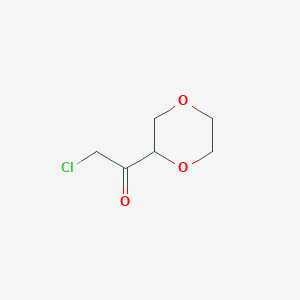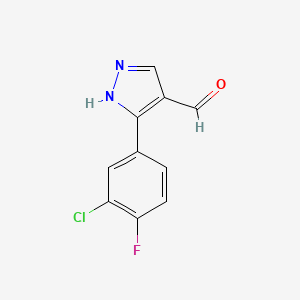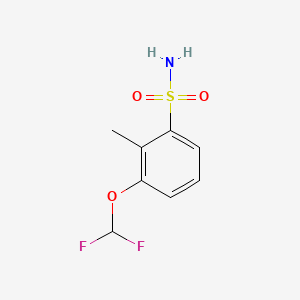
3-Difluoromethoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide is an organic compound that features a difluoromethoxy group, a methyl group, and a sulfonamide group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable precursor with difluoromethylating agents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Introduction of the sulfonamide group: This step involves the sulfonylation of the benzene ring, which can be carried out using sulfonyl chlorides in the presence of a base.
Methylation of the benzene ring: The methyl group can be introduced via Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
化学反応の分析
Types of Reactions
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
科学的研究の応用
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide has several scientific research applications:
作用機序
The mechanism of action of 3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity by forming hydrogen bonds and other interactions with the target site . The sulfonamide group can also contribute to the compound’s activity by interacting with amino acid residues in the target protein .
類似化合物との比較
Similar Compounds
3-(trifluoromethoxy)-2-methylbenzene-1-sulfonamide: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-methylbenzene-1-sulfonamide: Lacks the difluoromethoxy group, resulting in different physicochemical properties.
3-(difluoromethoxy)-benzene-1-sulfonamide: Similar structure but without the methyl group.
Uniqueness
3-(difluoromethoxy)-2-methylbenzene-1-sulfonamide is unique due to the presence of both the difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. The difluoromethoxy group enhances lipophilicity and metabolic stability, while the sulfonamide group provides additional binding interactions with target proteins .
特性
分子式 |
C8H9F2NO3S |
|---|---|
分子量 |
237.23 g/mol |
IUPAC名 |
3-(difluoromethoxy)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H9F2NO3S/c1-5-6(14-8(9)10)3-2-4-7(5)15(11,12)13/h2-4,8H,1H3,(H2,11,12,13) |
InChIキー |
BWTGBTPVWZYFBB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1S(=O)(=O)N)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)
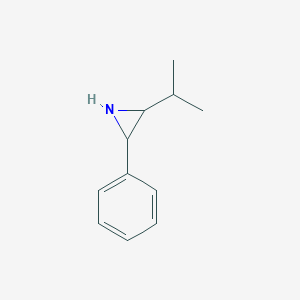

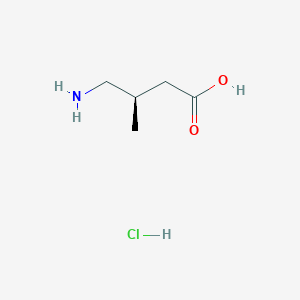
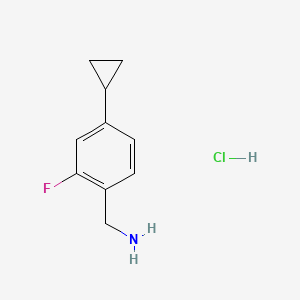
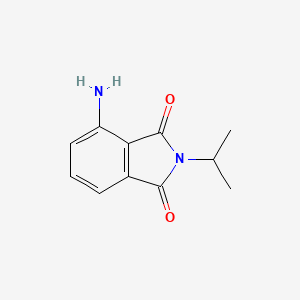
![(3S)-1-[(2,4,5-trimethylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13633412.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13633420.png)
![2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B13633425.png)
